7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane -

7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane

Catalog Number: EVT-5775825
CAS Number:
Molecular Formula: C20H30N2O2
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(1R)-2-Hydroxy-1-phenylethyl]piperidin-4-one

Compound Description: This compound is a chiral piperidine derivative. The research highlights that the conformation of the piperidine ring in this compound is influenced by the hybridization state of the carbon atom alpha to the piperidinic nitrogen.

Relevance: While lacking the spirocyclic system and oxazepine ring of 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane, this compound shares the fundamental piperidine ring structure. This paper's discussion of piperidine conformation provides valuable insight into potential conformational behavior within the target compound.

8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

Compound Description: This chiral piperidine derivative is structurally similar to 1-[(1R)-2-Hydroxy-1-phenylethyl]piperidin-4-one. The study focuses on the impact of substituent modifications on the piperidine ring conformation.

Relevance: Similar to the previous compound, this derivative shares the piperidine core with 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane. Additionally, it features a spirocyclic system, albeit with a dioxathiolane ring instead of the oxazepine and cyclohexane rings present in the target compound. The research on conformational behavior remains relevant.

N-(4-Arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione

Compound Description: This series of compounds was synthesized and evaluated for their affinity towards serotonin (5-HT) receptors, specifically 5-HT1A and 5-HT2A. The study observed that the spacer length between the amide group and the 4-arylpiperazine moiety significantly affected receptor affinity. Furthermore, incorporating a cyclohexane ring into the pyrrolidine-2,5-dione ring, as seen in derivatives with a cyclohexane at the 3-position, led to potent 5-HT1A ligands.

Relevance: These derivatives highlight the importance of structural modifications on biological activity. While 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane differs in its core structure, the presence of a piperidine ring, similar to the piperazine ring in these derivatives, and the spiro[4.5]decane system, suggests potential for interactions with serotonin receptors. Studying these analogs provides valuable insights into the structure-activity relationship of compounds containing similar structural motifs.

4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid

Compound Description: This compound is an N-aminophenyl-substituted succinimide derivative with a spiro[4.5]decane system. Its crystal structure reveals a chair conformation for the cyclohexane ring and a pseudo-half-chair conformation for the imide ring.

8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378)

Compound Description: BMY 7378 is a well-characterized selective α1D-adrenoceptor antagonist. [, , , , , , , , , ].

Relevance: BMY 7378 possesses a similar core structure to 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane. Both compounds share the 8-azaspiro[4.5]decane core, with variations in the substituents and the presence of an oxygen atom in the oxazepine ring of the target compound. [, , , , , , , , , ]

N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes

Compound Description: These compounds belong to a 162-member library synthesized from a common precursor using a divergent synthetic strategy. This strategy involved introducing diversity in three ways: separating spirocyclic diastereomers, elaborating each diastereomer into different scaffolds, and incorporating various nitrogen diversifications.

Relevance: This library of compounds shares the 1-oxa-7-azaspiro[4.5]decane core with 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane. While the target compound is not explicitly part of this library, the shared core structure and the diverse substituents explored in the library provide insights into potential modifications and their effects on the properties of the target compound.

1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide

Compound Description: This compound represents a novel spirocyclic system. Its synthesis is the primary focus of the research paper.

Relevance: This compound shares the spiro[4.5]decane system with 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane, highlighting the prevalence of this structural motif. The key difference lies in the replacement of the oxazepine ring with a thiazolidine dioxide ring.

7-(1-Formyloxy-pent-1-yl)-1-aza-4-oxa-spiro[4.5]decane-2-ones

Compound Description: This compound was synthesized using α-acyliminium ion-olefin cyclization reactions. The study focused on the stereoselectivity of 5-exo-trig versus 6-endo-trig cyclizations. [, ]

Relevance: Although this compound lacks the piperidine ring present in 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane, both share the 1-aza-4-oxa-spiro[4.5]decane core. This shared core structure suggests potential synthetic routes and strategies for constructing the target compound. [, ]

Properties

Product Name

7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane

IUPAC Name

9-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-9-azaspiro[4.5]decane

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C20H30N2O2/c1-23-19-5-3-17(4-6-19)21-12-7-18(8-13-21)22-11-2-9-20(15-22)10-14-24-16-20/h3-6,18H,2,7-16H2,1H3

InChI Key

OJLXNFIYTZLVAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCC(CC2)N3CCCC4(C3)CCOC4

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(CC2)N3CCCC4(C3)CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.